molecular formula C15H17ClN2O2S B13836235 Ethyl 4-(2-chlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Ethyl 4-(2-chlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B13836235
M. Wt: 324.8 g/mol
InChI Key: PKXGDYSGFVAGSX-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound with a unique structure that includes a chlorophenyl group, a thioxo group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-chlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate with thiourea and 2-chlorobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the thioxo group, forming a dihydropyrimidine derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-chlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-(2-chlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorophenyl group can interact with hydrophobic pockets in biological molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-bromophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Ethyl 4-(2-chlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties that can influence its reactivity and biological activity. The combination of the thioxo group and the tetrahydropyrimidine ring also contributes to its distinct chemical behavior.

Properties

Molecular Formula

C15H17ClN2O2S

Molecular Weight

324.8 g/mol

IUPAC Name

ethyl 6-(2-chlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C15H17ClN2O2S/c1-4-20-14(19)12-9(2)18(3)15(21)17-13(12)10-7-5-6-8-11(10)16/h5-8,13H,4H2,1-3H3,(H,17,21)

InChI Key

PKXGDYSGFVAGSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)NC1C2=CC=CC=C2Cl)C)C

Origin of Product

United States

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